

Spectroscopic Data for (S)-2-Phenylbutane-1,4-diol: A Technical Guide

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Compound of Interest

Compound Name: (S)-2-Phenylbutane-1,4-diol

CAS No.: 61548-77-4

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Introduction

(S)-2-Phenylbutane-1,4-diol is a chiral diol of significant interest in synthetic organic chemistry, serving as a versatile building block for the synthesis of various complex molecules and pharmaceutical intermediates. Its stereochemistry and the presence of both primary and secondary alcohol functionalities, along with a phenyl group, make it a valuable synthon. Accurate structural elucidation and confirmation of its identity are paramount for its application in research and drug development. This technical guide provides an in-depth analysis of the key spectroscopic data for **(S)-2-Phenylbutane-1,4-diol**, including Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). The information presented herein is a synthesis of available data for the compound and its close structural analogs, supplemented with predictive analysis based on established spectroscopic principles.

Molecular Structure and Spectroscopic Overview

The structure of **(S)-2-Phenylbutane-1,4-diol**, with the chemical formula $C_{10}H_{14}O_2$ and a molecular weight of 166.22 g/mol, dictates its characteristic spectroscopic features. The

presence of a chiral center at the C2 position, hydroxyl groups, a phenyl ring, and a flexible butane backbone gives rise to a unique spectral fingerprint across different analytical techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, providing detailed information about the carbon-hydrogen framework.

Experimental Protocol: NMR Data Acquisition

A standard protocol for acquiring high-quality NMR spectra of **(S)-2-Phenylbutane-1,4-diol** involves the following steps:

- **Sample Preparation:** Dissolve approximately 5-10 mg of the compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆, or MeOD). The choice of solvent can influence the chemical shifts of labile protons (e.g., -OH).
- **Instrumentation:** Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal signal dispersion and resolution.
- **¹H NMR Acquisition:** Acquire the proton NMR spectrum using a standard pulse sequence. Key parameters include a sufficient number of scans to achieve a good signal-to-noise ratio, a spectral width covering the expected chemical shift range (typically 0-12 ppm), and a relaxation delay of 1-5 seconds.
- **¹³C NMR Acquisition:** Acquire the carbon-13 NMR spectrum using a proton-decoupled pulse sequence to obtain singlets for each unique carbon atom. A larger number of scans is typically required for ¹³C NMR due to the low natural abundance of the ¹³C isotope.
- **Data Processing:** Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Chemical shifts are typically referenced to the residual solvent peak or an internal standard like tetramethylsilane (TMS).

¹H NMR Spectral Data (Predicted and Inferred)

While a publicly available experimental ¹H NMR spectrum for **(S)-2-Phenylbutane-1,4-diol** is not readily accessible, the expected chemical shifts and coupling patterns can be reliably

predicted based on the analysis of similar structures. The following table summarizes the anticipated proton signals.

Proton Assignment	Expected Chemical Shift (δ , ppm)	Multiplicity	Integration	Coupling Constants (J, Hz)
Aromatic (C ₆ H ₅)	7.20 - 7.40	Multiplet (m)	5H	-
Methine (CH-Ph)	2.80 - 3.00	Multiplet (m)	1H	-
Methylene (CH ₂ -CH-Ph)	1.80 - 2.00	Multiplet (m)	2H	-
Methylene (CH ₂ -OH, C1)	3.60 - 3.80	Multiplet (m)	2H	-
Methylene (CH ₂ -OH, C4)	3.50 - 3.70	Multiplet (m)	2H	-
Hydroxyl (OH)	Variable (Broad singlet)	Broad Singlet (br s)	2H	-

Interpretation and Causality:

- The aromatic protons are expected in the downfield region (7.20-7.40 ppm) due to the deshielding effect of the benzene ring current.
- The benzylic methine proton (CH-Ph) is shifted downfield relative to a typical alkane methine due to the proximity of the electron-withdrawing phenyl group.
- The methylene protons adjacent to the hydroxyl groups (CH₂-OH) are deshielded by the electronegative oxygen atoms, resulting in chemical shifts in the 3.50-3.80 ppm range.
- The chemical shifts and multiplicities of the aliphatic protons will be complex due to diastereotopicity arising from the chiral center. This means that the two protons on a given methylene group are in different chemical environments and will exhibit distinct chemical shifts and couplings to neighboring protons.

- The hydroxyl proton signals are typically broad and their chemical shift is highly dependent on concentration, temperature, and solvent due to hydrogen bonding.

¹³C NMR Spectral Data

A ¹³C NMR spectrum for **(S)-2-Phenylbutane-1,4-diol** is available from SpectraBase.[1] The following table presents the reported chemical shifts.

Carbon Assignment	Chemical Shift (δ, ppm)
Aromatic (C-ipso)	~142
Aromatic (C-ortho)	~128.5
Aromatic (C-meta)	~127.5
Aromatic (C-para)	~126
Methine (CH-Ph)	~45
Methylene (CH ₂ -CH-Ph)	~35
Methylene (CH ₂ -OH, C1)	~65
Methylene (CH ₂ -OH, C4)	~62

Interpretation and Causality:

- The aromatic carbons exhibit characteristic chemical shifts in the 126-142 ppm range. The ipso-carbon (the carbon attached to the butane chain) is the most deshielded.
- The carbon atom of the benzylic methine (CH-Ph) is found around 45 ppm.
- The carbons of the methylene groups attached to the hydroxyl functions (CH₂-OH) are significantly deshielded by the oxygen atoms, appearing in the 60-70 ppm region.

Infrared (IR) Spectroscopy

IR spectroscopy is a powerful tool for identifying the functional groups present in a molecule.

Experimental Protocol: IR Data Acquisition

A typical procedure for obtaining an FT-IR spectrum of **(S)-2-Phenylbutane-1,4-diol** is as follows:

- **Sample Preparation:** The sample can be analyzed as a neat liquid (if it is an oil at room temperature) between two salt plates (e.g., NaCl or KBr) or as a thin film on a salt plate. If the sample is a solid, it can be analyzed as a KBr pellet or using an Attenuated Total Reflectance (ATR) accessory.
- **Instrumentation:** A Fourier Transform Infrared (FT-IR) spectrometer is used to acquire the spectrum.
- **Data Acquisition:** A background spectrum of the empty sample holder (or pure solvent if in solution) is first recorded. The sample is then scanned over the mid-infrared range (typically 4000-400 cm^{-1}).
- **Data Processing:** The sample spectrum is ratioed against the background spectrum to produce the final transmittance or absorbance spectrum.

Expected IR Spectral Data

Based on the functional groups present in **(S)-2-Phenylbutane-1,4-diol**, the following characteristic absorption bands are expected:

Vibrational Mode	Expected Wavenumber (cm^{-1})	Intensity
O-H Stretch (Alcohol)	3600 - 3200	Strong, Broad
C-H Stretch (Aromatic)	3100 - 3000	Medium
C-H Stretch (Aliphatic)	3000 - 2850	Medium-Strong
C=C Stretch (Aromatic)	1600 - 1450	Medium-Weak
C-O Stretch (Alcohol)	1200 - 1000	Strong
C-H Bend (Aromatic)	900 - 675	Strong

Interpretation and Causality:

- The most prominent feature in the IR spectrum will be a strong and broad absorption band in the 3600-3200 cm^{-1} region, which is characteristic of the O-H stretching vibration of the hydroxyl groups involved in hydrogen bonding.
- The presence of the phenyl group will be indicated by C-H stretching vibrations just above 3000 cm^{-1} , C=C stretching absorptions in the 1600-1450 cm^{-1} region, and strong out-of-plane C-H bending bands in the fingerprint region (900-675 cm^{-1}).
- The aliphatic C-H stretching vibrations will appear in the 3000-2850 cm^{-1} range.
- A strong C-O stretching band is expected between 1200 and 1000 cm^{-1} , confirming the presence of the alcohol functional groups.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which can be used to confirm its structure.

Experimental Protocol: MS Data Acquisition

A general protocol for obtaining the mass spectrum of **(S)-2-Phenylbutane-1,4-diol** is as follows:

- **Sample Introduction:** The sample can be introduced into the mass spectrometer via direct infusion, or through a chromatographic separation technique such as Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS).
- **Ionization:** A suitable ionization technique is employed to generate gas-phase ions. Electron Ionization (EI) is a common hard ionization technique that provides detailed fragmentation information. Softer ionization techniques like Electrospray Ionization (ESI) or Chemical Ionization (CI) can be used to enhance the observation of the molecular ion.
- **Mass Analysis:** The ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight, or ion trap).
- **Detection:** The separated ions are detected, and a mass spectrum is generated, which is a plot of ion intensity versus m/z .

Expected Mass Spectral Data

For **(S)-2-Phenylbutane-1,4-diol** (MW = 166.22), the following key ions are anticipated in an EI mass spectrum:

m/z	Proposed Fragment	Significance
166	$[\text{C}_{10}\text{H}_{14}\text{O}_2]^+$	Molecular Ion (M^+)
148	$[\text{M} - \text{H}_2\text{O}]^+$	Loss of water
135	$[\text{M} - \text{CH}_2\text{OH}]^+$	Loss of a hydroxymethyl radical
117	$[\text{M} - \text{H}_2\text{O} - \text{CH}_2\text{OH}]^+$	Sequential loss of water and hydroxymethyl radical
105	$[\text{C}_7\text{H}_5\text{O}]^+$ or $[\text{C}_8\text{H}_9]^+$	Benzylic cleavage fragments
91	$[\text{C}_7\text{H}_7]^+$	Tropylium ion (rearrangement from benzyl cation)
77	$[\text{C}_6\text{H}_5]^+$	Phenyl cation

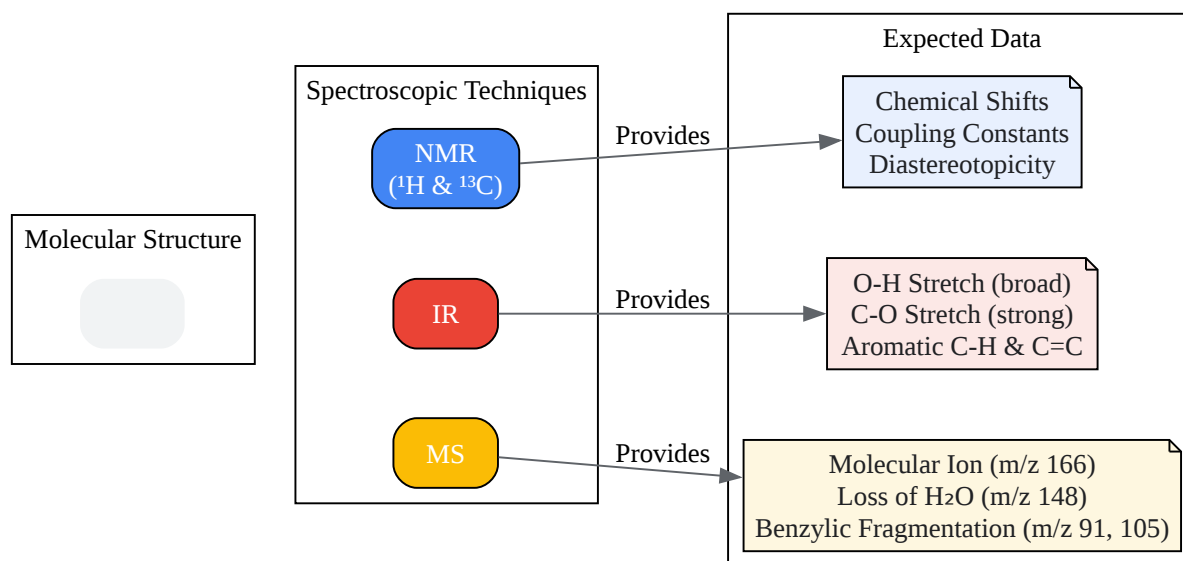
Interpretation and Causality:

- The molecular ion peak at m/z 166 should be observable, although its intensity may be weak in EI-MS due to the facile fragmentation of alcohols.
- A prominent peak at m/z 148, corresponding to the loss of a water molecule ($[\text{M}-18]^+$), is highly characteristic of alcohols.
- Cleavage of the C-C bonds adjacent to the oxygen atoms or the phenyl group will lead to characteristic fragment ions. For example, loss of a hydroxymethyl radical ($\bullet\text{CH}_2\text{OH}$, 31 u) would give a fragment at m/z 135.
- Benzylic cleavage is a common fragmentation pathway for compounds containing a phenyl group. This can lead to the formation of ions at m/z 105 and the tropylium ion at m/z 91, which is often a very stable and abundant fragment.

- The phenyl cation at m/z 77 is also a common fragment for aromatic compounds.

Visualization of Spectroscopic Relationships

The following diagram illustrates the relationship between the structure of **(S)-2-Phenylbutane-1,4-diol** and its expected spectroscopic signatures.



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Caption: Relationship between the structure of **(S)-2-Phenylbutane-1,4-diol** and its expected spectroscopic data.

Conclusion

The comprehensive spectroscopic analysis of **(S)-2-Phenylbutane-1,4-diol** through NMR, IR, and MS provides a detailed and unambiguous confirmation of its chemical structure. The combination of these techniques allows for the elucidation of the carbon-hydrogen framework, the identification of key functional groups, and the determination of the molecular weight and fragmentation patterns. This guide serves as a valuable resource for researchers and scientists

in the fields of organic synthesis and drug development, enabling the confident identification and characterization of this important chiral building block.

References

- PubChem. **(S)-2-Phenylbutane-1,4-diol**. National Center for Biotechnology Information. [\[Link\]](#)[1]
- SpectraBase. **(S)-2-Phenylbutane-1,4-diol**. Wiley-VCH GmbH. [\[Link\]](#) (as referenced in PubChem)[1]

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Sources

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